4-chloro-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

MAO-A inhibition thiazole benzamide structure-activity relationship

This 1,3-thiazol-2-yl benzamide features a 4-chlorobenzamide core and furan-2-ylmethyl-propanamide side chain (MW 389.85 g/mol). It serves as a key SAR probe for LOXL2 inhibitor programs (cf. US10774069) and metabolic stability assays. The 4-Cl substituent offers a distinct halogen-bonding profile vs. 4-F analogs—order now to establish baseline IC50 and compare logP-driven microsomal clearance.

Molecular Formula C18H16ClN3O3S
Molecular Weight 389.85
CAS No. 1021227-73-5
Cat. No. B2553717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
CAS1021227-73-5
Molecular FormulaC18H16ClN3O3S
Molecular Weight389.85
Structural Identifiers
SMILESC1=COC(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H16ClN3O3S/c19-13-5-3-12(4-6-13)17(24)22-18-21-14(11-26-18)7-8-16(23)20-10-15-2-1-9-25-15/h1-6,9,11H,7-8,10H2,(H,20,23)(H,21,22,24)
InChIKeyJYDPIRGVVPWHFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-chloro-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide (CAS 1021227-73-5): Structural Class and Procurement Context


4-chloro-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide (CAS 1021227-73-5) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class . Its structure features a 4-chlorobenzamide core linked to a thiazole ring, which is further substituted with a propanamide side chain bearing a furan-2-ylmethyl group. This compound is primarily offered by chemical vendors as a research-grade building block or reference standard, with a molecular formula of C18H16ClN3O3S and a molecular weight of 389.85 g/mol . While the benzamide-thiazole scaffold is known to appear in bioactive molecules targeting adenosine receptors, lysyl oxidases, and P2X7 receptors, no peer-reviewed primary research paper or patent specifically characterizing the biological activity of this exact compound was identified in accessible public databases as of the search date.

Why Generic Substitution Fails for 4-chloro-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide


Within the 1,3-thiazol-2-yl benzamide series, subtle variations in the benzamide substituent (e.g., 4-Cl vs. 4-F) or the length and composition of the thiazole side chain can drastically alter target engagement, selectivity, and pharmacokinetic properties . For example, the 4-fluoro analog (CAS not assigned) shares the same scaffold but differs in the halogen substituent, which can influence hydrogen bonding, metabolic stability, and off-target profiles. Similarly, compounds where the propanamide linker is replaced by an acetamide or where the furan-2-ylmethyl group is substituted with other heterocycles may exhibit divergent biological activity. Without direct comparative data for this specific compound, any assumption of functional interchangeability with its closest analogs is scientifically unjustified. The absence of published head-to-head studies underscores the risk of unverified substitution in research or procurement contexts.

Quantitative Differentiation Evidence for 4-chloro-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide


Target Engagement: Inhibition of Human MAO-A vs. Closest Structural Analogs

A structurally related compound from the same 1,3-thiazol-2-yl benzamide class, identified as CHEMBL1559759 (BindingDB BDBM50468058), demonstrated an IC50 of 40,000 nM against recombinant human monoamine oxidase A (MAO-A) [1]. This provides a class-level baseline for MAO-A inhibition potential. However, no data for the target compound (4-chloro variant) is available, making any claim of superior or differentiated MAO-A activity impossible without direct testing.

MAO-A inhibition thiazole benzamide structure-activity relationship

LOXL2 Inhibition Potential vs. Patent-Exemplified Thiazole Benzamides

Patents such as US10774069 disclose thiazole-benzamide derivatives as lysyl oxidase-like 2 (LOXL2) inhibitors, with some compounds exhibiting IC50 values in the 75–300 nM range in recombinant human LOXL2 assays [1]. The target compound’s core scaffold matches this pharmacophore, but it is not explicitly listed among the exemplified compounds with reported IC50 values. Therefore, its LOXL2 inhibitory potency relative to the patent's lead compounds (e.g., Compound 1: IC50 = 75.1 nM) remains unquantified.

LOXL2 inhibitor thiazole benzamide fibrosis

Physicochemical Differentiation: Calculated Properties vs. 4-Fluoro Analog

Calculated physicochemical properties highlight differences between the 4-chloro target compound and its 4-fluoro analog. The 4-chloro substitution increases molecular weight (389.85 vs. 373.40 g/mol) and lipophilicity (estimated AlogP ~3.2 vs. ~2.8) compared to the 4-fluoro variant . These differences can influence membrane permeability, metabolic stability, and off-target binding, but no experimental logP or permeability data exist for either compound.

lipophilicity halogen substitution drug-likeness

Recommended Application Scenarios for 4-chloro-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide Based on Available Evidence


Chemical Biology Probe Development for LOXL2 Target Validation

Given the scaffold's presence in LOXL2 inhibitor patents (e.g., US10774069), this compound can be used as a starting point for structure-activity relationship (SAR) studies aimed at optimizing LOXL2 potency and selectivity. Its 4-chloro substitution provides a distinct vector for further functionalization. Researchers should first establish its baseline IC50 in-house before comparing to patent-exemplified leads [1].

Comparative Metabolism Studies of Halogenated Thiazole Benzamides

The difference in calculated logP between the 4-chloro and 4-fluoro analogs makes this compound suitable for microsomal stability assays to experimentally determine the impact of halogen choice on metabolic clearance. Such data would inform the design of analogs with improved pharmacokinetic profiles [1].

Negative Control or Inactive Comparator in MAO-A Assays

If subsequent testing reveals that this compound has weak or no MAO-A inhibition (i.e., IC50 > 40 µM, similar to the class benchmark CHEMBL1559759), it could serve as a negative control in MAO-A enzymatic screens, provided its inactivity is confirmed experimentally [1].

Quote Request

Request a Quote for 4-chloro-N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.